molecular formula C11H9NO3 B11896379 6-Methoxy-7-methylquinoline-5,8-dione CAS No. 97581-22-1

6-Methoxy-7-methylquinoline-5,8-dione

Cat. No.: B11896379
CAS No.: 97581-22-1
M. Wt: 203.19 g/mol
InChI Key: SGSOJZMDELRMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-7-methylquinoline-5,8-dione is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Preparation Methods

Chemical Reactions Analysis

6-Methoxy-7-methylquinoline-5,8-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully hydrogenated products .

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . This inhibition can result in the disruption of cellular processes and ultimately lead to cell death, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

6-Methoxy-7-methylquinoline-5,8-dione can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

97581-22-1

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

6-methoxy-7-methylquinoline-5,8-dione

InChI

InChI=1S/C11H9NO3/c1-6-9(13)8-7(4-3-5-12-8)10(14)11(6)15-2/h3-5H,1-2H3

InChI Key

SGSOJZMDELRMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=CC=C2)OC

Origin of Product

United States

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